molecular formula C15H16O4S B14018972 Methyl 2-hydroxy-2,2-diphenylethanesulfonate CAS No. 19977-47-0

Methyl 2-hydroxy-2,2-diphenylethanesulfonate

Cat. No.: B14018972
CAS No.: 19977-47-0
M. Wt: 292.4 g/mol
InChI Key: FKOSJZZMOHBEJQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2,2-diphenylethanesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a diphenylethane backbone, with a hydroxyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2,2-diphenylethanesulfonate typically involves the reaction of diphenylethane derivatives with sulfonating agents. One common method includes the use of methanesulfonic acid as a sulfonating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, with the temperature maintained at reflux conditions to ensure complete sulfonation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and the concentration of reactants to optimize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,2-diphenylethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-2,2-diphenylethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2,2-diphenylethanesulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups can participate in hydrogen bonding, ionic interactions, and other molecular interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2,2-diphenylacetate
  • Methyl 2-hydroxy-2,2-diphenylpropanoate

Uniqueness

Methyl 2-hydroxy-2,2-diphenylethanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds. Its sulfonate group, in particular, provides unique solubility and reactivity characteristics.

Properties

CAS No.

19977-47-0

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 2-hydroxy-2,2-diphenylethanesulfonate

InChI

InChI=1S/C15H16O4S/c1-19-20(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3

InChI Key

FKOSJZZMOHBEJQ-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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